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Compound of Interest

Compound Name: AUR1545

Cat. No.: B15606614 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on improving the solubility of AUR1545 for in vivo experiments.

The following information is curated to address common challenges and provide clear,

actionable protocols.

Frequently Asked Questions (FAQs)
Q1: What is AUR1545 and why is its solubility a concern for in vivo studies?

A1: AUR1545 is a potent and selective degrader of the histone acetyltransferases KAT2A and

KAT2B, being investigated for its anti-cancer properties in models of Acute Myeloid Leukemia

(AML), Small-Cell Lung Cancer (SCLC), and Neuroendocrine Prostate Cancer (NEPC).[1][2]

Like many small molecule inhibitors developed in drug discovery, AUR1545 has poor aqueous

solubility, which can limit its bioavailability and therapeutic efficacy in vivo.[3][4] Overcoming

this solubility challenge is critical for achieving adequate drug exposure in animal models to

evaluate its pharmacological effects.

Q2: What are the known solubility properties of AUR1545?

A2: AUR1545 is readily soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100

mg/mL.[1] However, it is considered insoluble in water and ethanol.[3] This high solubility in an

organic solvent and poor solubility in aqueous solutions necessitates the use of specific

formulation vehicles for in vivo administration.
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Q3: Are there any ready-to-use formulation protocols for in vivo experiments with AUR1545?

A3: Yes, several vehicle formulations have been established to achieve a clear solution of

AUR1545 at a concentration of at least 5 mg/mL.[1] These formulations utilize common co-

solvents, surfactants, and complexing agents to enhance solubility. Detailed protocols are

provided in the "Experimental Protocols" section below.

Q4: What general strategies can be employed to improve the solubility of poorly soluble

compounds like AUR1545 for in vivo research?

A4: Several formulation strategies are commonly used to enhance the bioavailability of poorly

soluble drugs:

Co-solvents: Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) can

increase the solubility of a hydrophobic compound.[5][6]

Surfactants: These agents can form micelles that encapsulate the drug, increasing its

solubility in aqueous solutions.[5] Tween-80 is a common example.

Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic

interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby

increasing their solubility.[5][7] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a frequently

used derivative.

Lipid-based formulations: Incorporating the drug into lipid vehicles such as oils can improve

absorption.[5][7]

Particle size reduction: Techniques like micronization or nanosizing increase the surface area

of the drug, which can improve the dissolution rate.[8][9][10]
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Issue Possible Cause Recommended Solution

Precipitation observed during

formulation preparation.

The solubility limit of AUR1545

in the chosen vehicle has been

exceeded.

Gentle heating and/or

sonication can be used to aid

dissolution.[1] If precipitation

persists, consider preparing a

more dilute stock solution or

re-evaluating the vehicle

composition.

Phase separation occurs after

adding all solvent components.

The components of the vehicle

are not fully miscible at the

given ratios.

Ensure thorough mixing after

the addition of each solvent.

Prepare the formulation by

adding each solvent one by

one as described in the

protocols.[1]

The final formulation is cloudy

or contains visible particles.

Incomplete dissolution of

AUR1545.

Use fresh, anhydrous DMSO

for preparing the initial stock

solution, as hygroscopic

DMSO can negatively impact

solubility.[1][3] Ensure the

stock solution is completely

clear before proceeding. Utilize

sonication to aid in the

dissolution process.

Precipitation is observed at the

injection site in the animal.

The formulation is not stable in

the physiological environment,

leading to drug crashing out of

solution upon injection.

This can be a complex issue.

Consider using a formulation

with a higher concentration of

solubilizing agents or switching

to a different formulation

strategy (e.g., from a co-

solvent system to a

cyclodextrin-based one). A

slower rate of injection may

also help.

Inconsistent or low drug

exposure in pharmacokinetic

Poor bioavailability due to

solubility issues or rapid

While AUR1545 has improved

in vivo properties over its
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(PK) studies. metabolism/clearance. predecessor, formulation plays

a key role.[4] Ensure the

formulation is prepared

correctly and is clear before

administration. If using the

SBE-β-CD formulation for

long-term studies (over half a

month), it should be used with

caution.[1] You may need to

explore different administration

routes or the formulation

strategies mentioned in the

FAQs.

Quantitative Data Summary
The following table summarizes the established formulation protocols for achieving a soluble

concentration of AUR1545 for in vivo use.

Formulation
Component

Protocol 1 Protocol 2 Protocol 3

DMSO 10% 10% 10%

PEG300 40% - -

Tween-80 5% - -

Saline 45% - -

20% SBE-β-CD in

Saline
- 90% -

Corn Oil - - 90%

Achieved Solubility ≥ 5 mg/mL (6.03 mM) ≥ 5 mg/mL (6.03 mM) ≥ 5 mg/mL (6.03 mM)

Appearance Clear Solution Clear Solution Clear Solution

Data sourced from MedchemExpress.[1]
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Experimental Protocols
Protocol 1: Co-solvent Formulation (PEG300/Tween-80)

Prepare Stock Solution: Weigh the required amount of AUR1545 and dissolve it in DMSO to

create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely

dissolved, using sonication if necessary.

Vehicle Preparation: In a sterile tube, add the required volumes of each solvent in the

following order, ensuring complete mixing after each addition: a. 10% of the final volume with

your AUR1545 DMSO stock solution. b. 40% of the final volume with PEG300. c. 5% of the

final volume with Tween-80. d. 45% of the final volume with saline.

Final Formulation: Vortex the mixture until a clear, homogenous solution is obtained.

Protocol 2: Cyclodextrin-based Formulation (SBE-β-CD)

Prepare Stock Solution: Dissolve AUR1545 in fresh, anhydrous DMSO to a concentration of

50 mg/mL.

Vehicle Preparation: a. Prepare a 20% (w/v) solution of SBE-β-CD in saline. b. For the final

formulation, add 10% of the final volume of the AUR1545 DMSO stock solution to 90% of the

final volume of the 20% SBE-β-CD in saline solution.

Final Formulation: Mix thoroughly until the solution is clear. Note: For continuous dosing

periods exceeding half a month, this protocol should be chosen carefully.[1]

Protocol 3: Oil-based Formulation

Prepare Stock Solution: Prepare a 50 mg/mL stock solution of AUR1545 in DMSO.

Vehicle Preparation: In a sterile tube, add 10% of the final volume of the AUR1545 DMSO

stock solution to 90% of the final volume of corn oil.

Final Formulation: Mix evenly to achieve a clear solution.
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AUR1545 Action
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Caption: Mechanism of action for AUR1545.
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Formulation Preparation

In Vivo Experiment
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Caption: Workflow for AUR1545 in vivo formulation.
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Formulation Issue Observed
(e.g., Precipitation, Cloudiness)

Is the DMSO fresh
and anhydrous?

Proceed to next step
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applied?
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Consider alternative formulation
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Caption: Troubleshooting logic for formulation issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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